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molecular formula C9H14N2O B8655075 (1-(3-Methoxyphenyl)ethyl)hydrazine

(1-(3-Methoxyphenyl)ethyl)hydrazine

Cat. No. B8655075
M. Wt: 166.22 g/mol
InChI Key: ZAWLNDFIVQCCQA-UHFFFAOYSA-N
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Patent
US06291485B1

Procedure details

A mixture of 3′-methoxyacetophenone (1.5 g, 10 m mol), anhydrous hydrazine (1.28 g, 40 m mol) and dry ethanol (10 ml) was heated under reflux for 3 hours. Thereafter, the solvent was distilled off under reduced pressure. The residue was subjected to chromatography on silica gel (50 g) using ethyl acetate-hexane (1:1), and eluted with ethyl acetate-hexane (1:1) and then with ethyl acetate. The resulting yellow oily material (1.2 g) was dissolved in ethanol (20 ml). After the addition of 5% palladium-carbon (0.5 g), this solution was stirred in an atmosphere of hydrogen (40 kg/cm2) for 48 hours. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The resulting residue was subjected to chromatography on silica gel (30 g) using chloroform-methanol (100:1), and eluted with chloroform-methanol (100:1) and then with chloroformmethanol (10:1). Thus, the desired compound (0.68 g, 41%) was obtained as an oily material.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9](=O)[CH3:10])[CH:6]=[CH:7][CH:8]=1.[NH2:12][NH2:13]>C(O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[CH:9]([NH:12][NH2:13])[CH3:10]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C)=O
Name
Quantity
1.28 g
Type
reactant
Smiles
NN
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
this solution was stirred in an atmosphere of hydrogen (40 kg/cm2) for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the solvent was distilled off under reduced pressure
WASH
Type
WASH
Details
eluted with ethyl acetate-hexane (1:1)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting yellow oily material (1.2 g) was dissolved in ethanol (20 ml)
ADDITION
Type
ADDITION
Details
After the addition of 5% palladium-carbon (0.5 g)
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
eluted with chloroform-methanol (100:1)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
COC=1C=C(C(C)NN)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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